molecular formula C14H9Cl2N3O4 B2811351 2-(2,4-dichlorophenoxy)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 887885-41-8

2-(2,4-dichlorophenoxy)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2811351
CAS No.: 887885-41-8
M. Wt: 354.14
InChI Key: SHERWTFQDDGKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H9Cl2N3O4 and its molecular weight is 354.14. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has led to the novel synthesis and characterization of various derivatives of 1,3,4-oxadiazole, demonstrating a range of methods to create these compounds. These studies often involve detailed spectroscopic analysis to confirm the structures of the synthesized compounds. For example, Nagarsha et al. (2023) reported the synthesis of novel derivatives exhibiting good antibacterial and anti-fungal activity, confirmed by Mass, NMR, and FTIR spectroscopic techniques (Nagarsha et al., 2023). Similar studies have been carried out to synthesize and characterize compounds based on the 1,3,4-oxadiazole nucleus, with applications in medicinal chemistry and materials science.

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance, compounds synthesized by Nagarsha et al. (2023) were found to exhibit significant antibacterial and anti-fungal activities. These activities highlight the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Nagarsha et al., 2023).

Antioxidant Properties

Research on the antioxidant properties of 1,3,4-oxadiazole derivatives has shown promising results. For example, a study by Lelyukh et al. (2021) synthesized novel 1,3,4-thia(oxa)diazole substituted compounds and evaluated their antioxidant activity. They found one compound to be particularly efficient, with an 88.9% radical scavenging ability, indicating its potential as an antioxidant agent (Lelyukh et al., 2021).

Anti-inflammatory and Anti-thrombotic Activities

The anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives have also been investigated. Basra et al. (2019) conducted in-vitro and in-vivo studies to evaluate the anti-inflammatory activity of specific derivatives, finding compounds with potent anti-inflammatory effects. Additionally, their study indicated significant roles in enhancing clotting time, suggesting potential applications in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Applications in Material Science

Besides biomedical applications, derivatives of 1,3,4-oxadiazole have been explored for their utility in material science, particularly in creating new materials with specific properties such as thermal stability and insensitivity towards impact and friction, as investigated by Yu et al. (2017). Their work contributes to the development of insensitive energetic materials for safer handling and storage (Yu et al., 2017).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c15-8-3-4-10(9(16)6-8)22-7-12(20)17-14-19-18-13(23-14)11-2-1-5-21-11/h1-6H,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHERWTFQDDGKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.